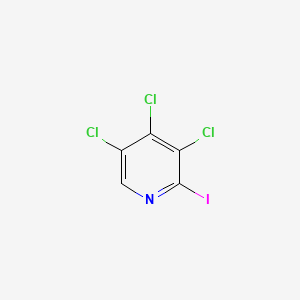

Trichloroiodopyridine

描述

Trichloroiodopyridine (hypothetical IUPAC name: 2,3,5-Trichloro-4-iodopyridine) is a polyhalogenated pyridine derivative characterized by three chlorine atoms and one iodine atom attached to a pyridine ring. While direct references to this compound are absent in the provided evidence, its structural analogs and related halogenated pyridines are well-documented. Such compounds are typically synthesized via electrophilic substitution reactions, where halogenation occurs at specific positions depending on directing groups and reaction conditions.

属性

CAS 编号 |

26856-63-3 |

|---|---|

分子式 |

C5HCl3IN |

分子量 |

308.33 g/mol |

IUPAC 名称 |

3,4,5-trichloro-2-iodopyridine |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-10-5(9)4(8)3(2)7/h1H |

InChI 键 |

VWFVZWMYZOPSLJ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=N1)I)Cl)Cl)Cl |

规范 SMILES |

C1=C(C(=C(C(=N1)I)Cl)Cl)Cl |

其他CAS编号 |

26856-63-3 |

同义词 |

trichloroiodopyridine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table compares Trichloroiodopyridine (hypothetical) with structurally related pyridine derivatives, focusing on molecular properties, substituent patterns, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Halogen Position : The reactivity of halogenated pyridines depends on the electron-withdrawing effects of substituents. For instance, 2-Chloro-5-iodopyridine undergoes cross-coupling reactions more readily than 3-Chloropyridine due to the meta-directing nature of the chlorine atom.

- Trifluoromethyl vs. Halogens : The CF₃ group in 5-(Trifluoromethyl)pyridin-3-amine enhances metabolic stability compared to halogens, making it preferable in drug design.

Toxicity and Handling :

- Polyhalogenated pyridines often require stringent safety protocols. For example, compounds with high acute toxicity, such as hydrofluoric acid or cyanide derivatives, demand specialized handling (e.g., fume hoods, PPE) .

Applications :

- Pharmaceuticals : 2-Chloro-5-iodopyridine is a precursor to kinase inhibitors, while 5-(Trifluoromethyl)pyridin-3-amine is used in antiviral agents.

- Agrochemicals : Dichloro-pyridine carboxamides are leveraged for their pesticidal activity.

Research Findings

Synthetic Challenges :

- Introducing multiple halogens to pyridine rings often requires sequential reactions. For example, iodination typically follows chlorination due to iodine’s lower reactivity in electrophilic substitution .

Biological Activity :

- The iodine atom in 2-Chloro-5-iodopyridine enhances binding affinity to thyroid hormone receptors, a property absent in chlorine-only analogs.

- Trifluoromethyl groups improve blood-brain barrier penetration in neuroactive compounds compared to halogens .

Thermodynamic Stability: Trichloroiodopyridine’s hypothetical structure suggests higher thermal stability than mono-halogenated pyridines due to increased molecular symmetry and halogen-halogen interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。